molecular formula C11H8F2O B11904910 1-(Difluoromethyl)-4-naphthol

1-(Difluoromethyl)-4-naphthol

Cat. No.: B11904910
M. Wt: 194.18 g/mol
InChI Key: BJNULWXQBXDFDA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-naphthol typically involves the introduction of a difluoromethyl group into a naphthol structure. One common method is the difluoromethylation of naphthol using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents. The process is optimized for high yield and purity, often employing metal-based catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-naphthol undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

1-(Difluoromethyl)-4-naphthol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-4-naphthol exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various proteins and enzymes. This interaction can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-4-naphthol is unique due to its specific difluoromethyl group, which provides a balance between lipophilicity and hydrogen bonding ability. This makes it particularly valuable in drug design and materials science .

Properties

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

IUPAC Name

4-(difluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H8F2O/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11,14H

InChI Key

BJNULWXQBXDFDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C(F)F

Origin of Product

United States

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